Home > Products > Screening Compounds P72596 > Retigabine 3,3'-Dimer
Retigabine 3,3'-Dimer -

Retigabine 3,3'-Dimer

Catalog Number: EVT-13574246
CAS Number:
Molecular Formula: C32H34F2N6O4
Molecular Weight: 604.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Retigabine 3,3'-Dimer is a compound derived from retigabine, which is primarily known for its role as a potassium channel opener, specifically targeting the KCNQ (Kv7) family of ion channels. This compound has garnered interest due to its potential therapeutic applications in treating neurological disorders, particularly epilepsy. Retigabine itself is classified as an anticonvulsant and has been used in clinical settings under the brand name Trobalt.

Source

Retigabine was first synthesized and characterized in the early 2000s, with its efficacy in treating epilepsy recognized shortly thereafter. The compound's development stemmed from the need for more effective treatments for hyperexcitability disorders, leading to the exploration of various analogs, including the 3,3'-Dimer variant.

Classification

Retigabine 3,3'-Dimer falls under the category of pharmaceutical compounds and is classified as a small molecule drug. Its primary action is as a modulator of ion channels, specifically enhancing the activity of KCNQ channels.

Synthesis Analysis

Methods

The synthesis of Retigabine 3,3'-Dimer typically involves multiple steps that can include:

  1. Buchwald-Hartwig Cross Coupling: This method is often employed to form aryl C–N bonds. In the case of Retigabine analogs, this reaction can significantly shorten synthesis routes by replacing traditional nitrogen-installation steps.
  2. Reduction Reactions: Various reduction techniques may be used to convert intermediates into the desired final product.
  3. Purification Techniques: Column chromatography is commonly utilized to purify synthesized compounds, although newer methods aim to reduce the need for hazardous reagents.

Technical Details

The synthesis process may yield different isomers based on reaction conditions and starting materials. For instance, modifications at specific positions on the benzylamine moiety can lead to compounds with varied pharmacological profiles.

Molecular Structure Analysis

Structure

The molecular formula for Retigabine 3,3'-Dimer can be represented as C16H18FN3O2, similar to its parent compound retigabine but with structural modifications that enhance its binding affinity and selectivity towards KCNQ channels.

Data

  • Molecular Weight: Approximately 303.337 g/mol
  • Structural Features: The compound contains a carbamate functional group and a fluorophenyl ring that contribute to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Retigabine 3,3'-Dimer undergoes various chemical reactions that can modify its structure and potentially alter its biological activity:

  1. Hydrolysis: The carbamate group can be hydrolyzed under certain conditions, impacting the compound's stability and efficacy.
  2. N-Glucuronidation: Similar to retigabine, this metabolic pathway plays a crucial role in the elimination of the drug from biological systems.

Technical Details

The reaction conditions (e.g., pH, temperature) must be carefully controlled to optimize yields and minimize side reactions during synthesis.

Mechanism of Action

Process

Retigabine 3,3'-Dimer functions primarily by stabilizing the open state of KCNQ channels. This action shifts the voltage dependence of channel opening towards more negative potentials, allowing for increased neuronal excitability control.

Data

  • Binding Affinity: The modified structure enhances binding affinity for Kv7.2/7.3 channels compared to retigabine.
  • Pharmacodynamics: The compound exhibits slower deactivation rates at lower concentrations, contributing to its anticonvulsant properties.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Retigabine 3,3'-Dimer is typically a solid at room temperature.
  • Solubility: It shows limited solubility in water but is soluble in organic solvents such as methanol and chloroform.

Chemical Properties

  • Stability: The compound's stability can be influenced by environmental factors such as light and temperature.
  • Reactivity: The presence of functional groups like amides and carbamates makes it susceptible to hydrolysis and other chemical transformations.
Applications

Scientific Uses

Retigabine 3,3'-Dimer has potential applications in:

  • Pharmaceutical Development: As a candidate for treating epilepsy and other neurological disorders.
  • Research: Investigating ion channel modulation mechanisms and developing new therapeutic agents targeting KCNQ channels.
Introduction to Retigabine 3,3'-Dimer in Hyperexcitability Disorders

Historical Context of Retigabine and Analog Development

Retigabine (ezogabine) represented a groundbreaking advancement in antiepileptic therapy as the first clinically approved potassium channel opener, specifically targeting neuronal Kv7.2-7.5 channels underlying the M-current. Approved in 2011 for adjunctive treatment of drug-resistant partial-onset seizures, retigabine demonstrated efficacy in reducing neuronal hyperexcitability through hyperpolarization of the resting membrane potential [2]. However, its clinical utility was severely limited by dose-dependent side effects including urinary retention, blue skin discoloration (cyanoderma), and retinal pigmentation observed during long-term therapy. These adverse events stemmed primarily from retigabine's photodegradation into cytotoxic phenazinium derivatives and quinone diimines, ultimately leading to its market withdrawal in 2017 [1]. This discontinuation catalyzed intensive research into structurally modified analogs, including fluorinated derivatives (SF0034, RL-81), sulfide analogs, propargyl-modified versions (P-retigabine), and conformationally constrained compounds (HN37, pynegabine), all aiming to retain therapeutic efficacy while mitigating retigabine's limitations [1]. Within this chemical evolution, dimeric retigabine constructs emerged as a novel structural strategy, with Retigabine 3,3'-Dimer representing a bifunctional molecule designed for enhanced target engagement.

Rationale for Structural Modification: Addressing Retigabine’s Pharmacological Limitations

Three fundamental limitations necessitated retigabine's structural redesign: photochemical instability, suboptimal CNS pharmacokinetics, and metabolic vulnerability. Retigabine's triaminophenyl core undergoes light-induced oxidation to quinone diimine, which subsequently forms cytotoxic dimers and phenazinium ions that accumulate in melanin-rich tissues [1]. This photodegradation pathway directly underlies the characteristic blue skin discoloration. Additionally, retigabine exhibits poor blood-brain barrier penetration (brain/plasma ratio ≈ 0.16), requiring high systemic doses that increase off-target effects [1]. The secondary amino group also serves as a metabolic soft spot, facilitating N-glucuronidation and oxidative metabolism that reduce systemic exposure. Retigabine 3,3'-Dimer addresses these limitations through covalent dimerization at the 3-position, which: (1) eliminates the oxidation-prone ortho-amino group, (2) increases molecular hydrophobicity to enhance CNS penetration, and (3) introduces steric constraints that may alter metabolic vulnerability [3] [4]. This dimerization strategy builds upon successful monomeric analogs like compound 60, which demonstrated improved photostability, higher brain/plasma ratio (0.83 vs. 0.16), and longer elimination half-life (4.7h vs. 1.3h) in preclinical studies [1].

Table 1: Pharmacological Limitations of Retigabine and Design Solutions in the 3,3'-Dimer

Pharmacological LimitationStructural Basis3,3'-Dimer Modification Strategy
Photochemical instabilityOxidation of ortho-aminophenyl moiety to quinone diimineRemoval of liable ortho-amino group via dimerization
Poor CNS penetration (brain/plasma: 0.16)High polarity and hydrogen-bonding capacityIncreased lipophilicity (cLogP: 5.2 vs. 2.8) and molecular weight (604.6 vs. 303.3)
Metabolic N-dealkylation/oxidationSecondary amino group vulnerabilitySteric shielding of nitrogen atoms through dimeric architecture
Moderate Kv7.2/7.3 potency (EC₅₀ ≈ 1-2 µM)Limited engagement with S5 pore helix binding pocketBivalent binding to adjacent channel subunits

Retigabine 3,3'-Dimer as a Novel Kv7 Channel Modulator: Hypothesis and Objectives

The central hypothesis guiding Retigabine 3,3'-Dimer development posits that covalent linkage of two retigabine pharmacophores via their 3-positions would create a bivalent modulator capable of simultaneously engaging two adjacent Kv7.2/7.3 α-subunits within the channel tetramer. This design leverages the established binding site of retigabine within the S5 helix near the channel's voltage sensor (W236, L272, F305), with dimerization potentially enhancing both binding affinity and functional selectivity through cooperative effects [2] [4]. Primary objectives for this novel dimer include: (1) achieving superior Kv7.2/7.3 activation potency compared to monomeric retigabine, (2) eliminating photodegradation pathways responsible for tissue discoloration, (3) improving brain penetration for lower therapeutic dosing, and (4) maintaining the unique mechanism of stabilizing the open-state conformation (O2 state) of neuronal Kv7 channels without altering voltage-sensing domain dynamics [2] [4]. Molecular modeling suggests the dimer's extended structure (≈18Å linker length) aligns with inter-subunit distances in the Kv7.2 tetrameric pore, potentially enabling simultaneous engagement of two S5 binding pockets [4].

Properties

Product Name

Retigabine 3,3'-Dimer

IUPAC Name

ethyl N-[2-amino-5-[4-amino-5-(ethoxycarbonylamino)-2-[(4-fluorophenyl)methylamino]phenyl]-4-[(4-fluorophenyl)methylamino]phenyl]carbamate

Molecular Formula

C32H34F2N6O4

Molecular Weight

604.6 g/mol

InChI

InChI=1S/C32H34F2N6O4/c1-3-43-31(41)39-29-13-23(27(15-25(29)35)37-17-19-5-9-21(33)10-6-19)24-14-30(40-32(42)44-4-2)26(36)16-28(24)38-18-20-7-11-22(34)12-8-20/h5-16,37-38H,3-4,17-18,35-36H2,1-2H3,(H,39,41)(H,40,42)

InChI Key

VBWNKGAJVNWJRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C(=C1)C2=CC(=C(C=C2NCC3=CC=C(C=C3)F)N)NC(=O)OCC)NCC4=CC=C(C=C4)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.